Geraniol-D6 Geraniol-D6 Geraniol-D6 is a labelled analogue of Geraniol.

Brand Name: Vulcanchem
CAS No.: 66063-44-3
VCID: VC21123904
InChI: InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i1D3,2D3
SMILES: CC(=CCCC(=CCO)C)C
Molecular Formula: C10H18O
Molecular Weight: 160.29 g/mol

Geraniol-D6

CAS No.: 66063-44-3

Cat. No.: VC21123904

Molecular Formula: C10H18O

Molecular Weight: 160.29 g/mol

* For research use only. Not for human or veterinary use.

Geraniol-D6 - 66063-44-3

Specification

CAS No. 66063-44-3
Molecular Formula C10H18O
Molecular Weight 160.29 g/mol
IUPAC Name (2E)-8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol
Standard InChI InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i1D3,2D3
Standard InChI Key GLZPCOQZEFWAFX-VXNAPGOLSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=CCC/C(=C/CO)/C)C([2H])([2H])[2H]
SMILES CC(=CCCC(=CCO)C)C
Canonical SMILES CC(=CCCC(=CCO)C)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Geraniol-D6 is identified by several key parameters that distinguish it in chemical databases and research literature. The compound has a molecular formula of C10H18O, indicating its basic carbon framework and functional groups . Its structure corresponds to (2E)-7-methyl-3-(methyl-d3)-2,6-Octadien-2,4,4-d3-1-ol, with the specific deuterium atoms positioned at strategic locations within the molecule . This compound is tracked in chemical databases with a PubChem CID of 139026059 and alternative identifiers including the registry number 1660976-93-1 .

Physical Properties

Table 1: Key Physical Properties of Geraniol-D6

PropertyValueNotes
Molecular Weight160.29 g/molComputed value
Physical StateLiquidAt room temperature
ColorColorless to pale yellowSimilar to non-deuterated geraniol
SolubilityLimited water solubilityHigher solubility in organic solvents
Boiling PointSlightly higher than geraniolDue to isotope effects
DensityHigher than geraniolDue to heavier deuterium atoms

The physical properties of Geraniol-D6 differ subtly from those of regular geraniol due to the kinetic isotope effect. The molecular weight of 160.29 g/mol reflects the mass increase from the six deuterium atoms, which are approximately twice as heavy as hydrogen atoms . This mass difference affects various physical parameters including diffusion rates, vapor pressure, and thermal properties.

Synthesis and Preparation Methods

Deuteration Techniques

The synthesis of Geraniol-D6 requires specialized deuteration techniques to selectively replace hydrogen atoms with deuterium at specific positions. While the search results don't provide specific synthesis details for Geraniol-D6, deuterated compounds are typically prepared through several well-established methods:

  • Catalytic hydrogen-deuterium exchange using deuterium gas (D₂) with appropriate catalysts such as platinum or palladium

  • Base-catalyzed exchange reactions in deuterated solvents

  • Reduction of appropriate precursors using deuterated reducing agents

  • Total synthesis approaches using deuterated starting materials

The specific pattern of deuteration (2,4,4-d3 and methyl-d3) suggests a controlled synthesis approach targeting particular positions rather than a general exchange process.

Purification and Quality Control

The preparation of high-purity Geraniol-D6 for research applications requires sophisticated purification techniques. Modern methods likely include:

  • Preparative chromatography

  • Fractional distillation under reduced pressure

  • Recrystallization of derivatives

  • Quality assessment using mass spectrometry to confirm deuterium incorporation

The final product's purity and deuterium incorporation percentage are critical parameters for research applications, particularly when the compound is used as an internal standard in analytical methods.

Research Applications

Analytical Chemistry Applications

Geraniol-D6 serves as a valuable internal standard in analytical chemistry, particularly in methods employing mass spectrometry. The deuterium labeling creates a mass shift that allows researchers to distinguish the standard from the non-deuterated analyte while maintaining nearly identical chemical behavior during sample preparation and analysis. This property makes Geraniol-D6 particularly useful in:

  • Quantitative analysis of geraniol and related terpenes in natural products

  • Metabolomic studies tracking terpene metabolism

  • Quality control of essential oils and perfumery ingredients

  • Environmental monitoring of terpene compounds

The ability to use deuterated standards like Geraniol-D6 significantly improves the accuracy and reliability of analytical measurements by accounting for sample preparation losses and instrument variability.

Metabolic and Pharmacokinetic Studies

One of the most significant applications of deuterated compounds like Geraniol-D6 is in metabolism and pharmacokinetic research. The substitution of hydrogen with deuterium can significantly alter metabolic pathways by creating a kinetic isotope effect at sites of metabolic transformation. This effect occurs because carbon-deuterium bonds require more energy to break than carbon-hydrogen bonds.

For geraniol, which undergoes various oxidative transformations in biological systems, the strategic placement of deuterium atoms can:

  • Slow down specific metabolic pathways

  • Alter the ratio of different metabolites

  • Increase the compound's metabolic stability

  • Provide insight into metabolic mechanisms

These properties make Geraniol-D6 a valuable tool for understanding the metabolic fate of geraniol and potentially developing more stable therapeutic derivatives.

Biological Activity Considerations

Theoretical Advantages of Deuteration

Table 2: Potential Advantages of Deuteration in Geraniol-D6

PropertyNon-deuterated GeraniolGeraniol-D6Potential Benefit
Metabolic StabilityStandardPotentially increasedExtended half-life
Oxidative MetabolismRapid at certain positionsPotentially slowerAltered metabolite profile
ToxicityStandard profilePotentially reducedImproved safety profile
PharmacokineticsStandard profilePotentially modifiedOptimized drug delivery

Deuterium substitution at metabolically labile positions can significantly extend a compound's half-life in biological systems, potentially enhancing therapeutic efficacy. If Geraniol-D6 were to be considered for therapeutic applications, these metabolic advantages could be particularly relevant.

Comparative Analysis with Regular Geraniol

Structural and Chemical Distinctions

The fundamental difference between Geraniol-D6 and regular geraniol lies in the isotopic substitution pattern. While both compounds share identical electronic structures and chemical functional groups, the deuterium substitution introduces subtle but important distinctions:

  • Increased bond strength at C-D positions compared to C-H bonds

  • Altered vibrational frequencies in infrared and Raman spectroscopy

  • Different mass fragmentation patterns in mass spectrometry

  • Slightly modified physical properties including boiling point and density

Biochemical Pathway Interactions

Geraniol undergoes several enzymatic transformations in biological systems, including oxidation, reduction, and conjugation reactions. The research on geraniol synthase (GES) indicates natural pathways for geraniol production from geranyl diphosphate . In these enzymatic systems, Geraniol-D6 would likely interact slightly differently due to:

  • Reduced reaction rates at deuterated positions (primary kinetic isotope effect)

  • Altered enzyme-substrate binding energies

  • Modified transition state energies in catalytic processes

  • Different recognition patterns by metabolic enzymes

These biochemical distinctions make deuterated compounds valuable for mechanistic studies of enzyme function and metabolic pathways.

Advanced Research Perspectives

Analytical Method Development

As analytical technologies continue to advance, compounds like Geraniol-D6 play increasingly important roles in method development and validation. Potential future applications include:

  • Use in multi-residue analysis methods for complex natural products

  • Application in novel ambient ionization mass spectrometry techniques

  • Development of isotope dilution methods for terpene quantification

  • Implementation in automated high-throughput screening platforms

These analytical applications leverage the unique properties of deuterated compounds to improve measurement accuracy and method robustness.

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